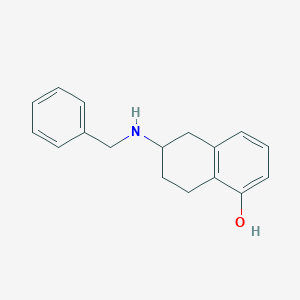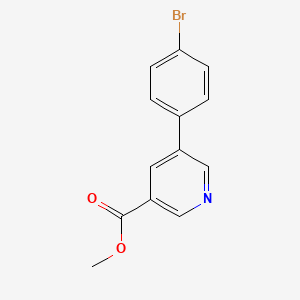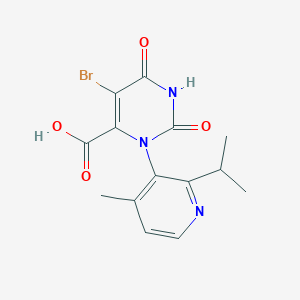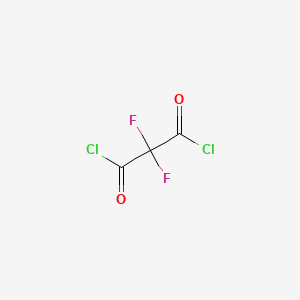
2,2-difluoropropanedioyl Dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-difluoropropanedioyl dichloride is a chemical compound with the molecular formula C₃Cl₂F₂O₂ and a molecular weight of 176.934 g/mol . It is also known by other names such as chlorure de difluoromalonyle and difluoromalonyl dichloride . This compound is characterized by the presence of two fluorine atoms and two chlorine atoms attached to a propanedioyl group.
Méthodes De Préparation
The synthesis of 2,2-difluoropropanedioyl dichloride involves the reaction of 2,2-difluoropropanoic acid with thionyl chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. The reaction proceeds as follows:
C3H2F2O2+SOCl2→C3Cl2F2O2+SO2+HCl
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
2,2-difluoropropanedioyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,2-difluoropropanoic acid and hydrochloric acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form 2,2-difluoropropanol.
Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2-difluoropropanedioyl dichloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of fluorinated organic compounds, which are valuable in various chemical reactions and processes.
Biology: The compound is used in the modification of biomolecules to study the effects of fluorination on biological activity.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those that require fluorinated intermediates for enhanced bioactivity and stability.
Mécanisme D'action
The mechanism of action of 2,2-difluoropropanedioyl dichloride involves its reactivity with nucleophiles. The compound’s electrophilic carbon centers, due to the presence of electron-withdrawing fluorine and chlorine atoms, make it highly reactive towards nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications of organic molecules .
Comparaison Avec Des Composés Similaires
2,2-difluoropropanedioyl dichloride can be compared with other similar compounds such as:
2,2-difluoropropanoic acid: This compound is a precursor in the synthesis of this compound and shares similar fluorinated characteristics.
2,2-difluoromalonic acid: Another related compound, differing by the presence of hydroxyl groups instead of chlorine atoms.
2,2-difluoro-1,3-propanediol: This compound has hydroxyl groups instead of chlorine atoms, making it less reactive in substitution reactions.
The uniqueness of this compound lies in its dual electrophilic centers, which allow for diverse chemical reactivity and applications in various fields.
Propriétés
Numéro CAS |
425-98-9 |
|---|---|
Formule moléculaire |
C3Cl2F2O2 |
Poids moléculaire |
176.93 g/mol |
Nom IUPAC |
2,2-difluoropropanedioyl dichloride |
InChI |
InChI=1S/C3Cl2F2O2/c4-1(8)3(6,7)2(5)9 |
Clé InChI |
FBNFLLVJXCVSKV-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(C(=O)Cl)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


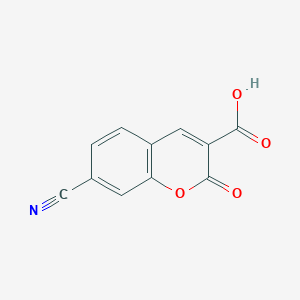
![8-[3,5-Bis(4-tert-butylphenyl)phenyl]-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13698848.png)
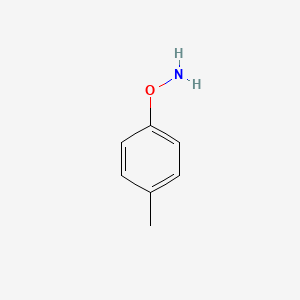
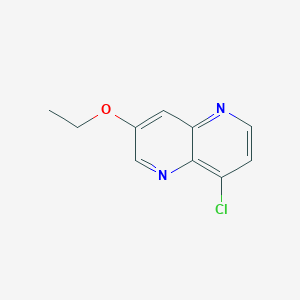
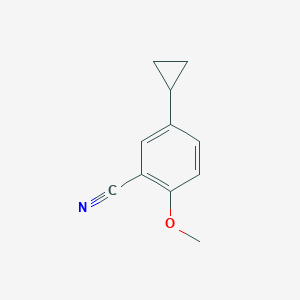
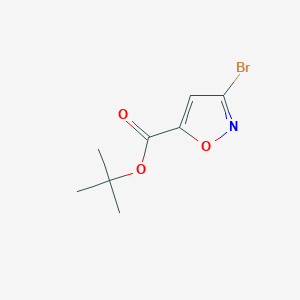
![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B13698887.png)
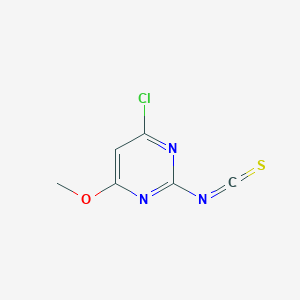
![tert-butyl 4-(methyl(1H-pyrrolo[3,2-b]pyridin-5-yl)amino)piperidine-1-carboxylate](/img/structure/B13698898.png)
![6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13698903.png)
